2-(Fluoromethyl)butanoic acid
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Overview
Description
2-(Fluoromethyl)butanoic acid is an organic compound belonging to the class of carboxylic acids It features a fluoromethyl group attached to the second carbon of a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)butanoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable precursor, such as 2-bromobutanoic acid, with a fluoride source like potassium fluoride (KF) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the fluorination of butanoic acid derivatives using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Fluoromethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the fluoromethyl group under basic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
2-(Fluoromethyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and molecular imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Fluoromethyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity for certain biological targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Butanoic Acid: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
2-Chloromethylbutanoic Acid: Similar structure but with a chloromethyl group instead of fluoromethyl, leading to different reactivity and applications.
2-Bromomethylbutanoic Acid: Another halogenated analog with distinct properties and uses.
Uniqueness: 2-(Fluoromethyl)butanoic acid is unique due to the presence of the fluoromethyl group, which imparts specific chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size influence the compound’s interactions with other molecules, making it valuable in various research and industrial applications.
Biological Activity
2-(Fluoromethyl)butanoic acid is a fluorinated organic compound that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of the fluoromethyl group enhances its chemical reactivity and biological activity, making it a valuable compound in various research fields.
The compound's structure can be represented as follows:
Key Characteristics:
- Molecular Weight: 118.13 g/mol
- Boiling Point: Approximately 210 °C
- Solubility: Soluble in polar solvents like DMSO and ethanol.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The fluoromethyl group enhances binding affinity, influencing various biochemical pathways. This compound has shown promise in several areas:
-
Antitumor Activity:
- Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including colorectal cancer (CRC) cells. For example, a derivative labeled as NST732 showed significant inhibition of CRC cell colony formation and migration, alongside promoting apoptosis through reactive oxygen species (ROS) production .
- Molecular Imaging:
- Enzyme Interactions:
Study on Antitumor Efficacy
A detailed study demonstrated that a derivative of this compound, specifically compound 7h, exhibited enhanced cytotoxicity compared to its parent compound FL118. The study highlighted:
- In Vitro Results: Compound 7h inhibited CRC cell growth significantly more than FL118.
- In Vivo Results: Enhanced antitumor efficacy was observed in animal models, indicating potential for clinical application .
Imaging Applications
The synthesis and application of the fluorine-18 labeled NST732 were explored for monitoring apoptosis in cancer therapies:
- Methodology: The compound was synthesized from an aziridine precursor and tested in animal models.
- Findings: Effective accumulation in apoptotic cells was observed, suggesting its utility as a molecular imaging agent .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Butanoic Acid | Lacks fluorination | Limited biological activity |
2-Chloromethylbutanoic Acid | Chlorine substituent affects reactivity | Different interaction profiles |
NST732 (Fluorinated Derivative) | Enhanced binding affinity due to fluorine | Significant antitumor and imaging capabilities |
Properties
Molecular Formula |
C5H9FO2 |
---|---|
Molecular Weight |
120.12 g/mol |
IUPAC Name |
2-(fluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H9FO2/c1-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
TXXKFNLDQCKMGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CF)C(=O)O |
Origin of Product |
United States |
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